2-(Azetidin-3-yl)propan-2-ol

Medicinal Chemistry Drug Discovery Physicochemical Properties

2-(Azetidin-3-yl)propan-2-ol (CAS 1257293-78-9) addresses the need for sp³-rich, low-logP building blocks. Its azetidine core with gem-dimethyl alcohol offers a rigid, chiral scaffold for kinase and CNS drug programs. • Fsp3 1.0, LogP -0.0233 maximize solubility and metabolic stability. • Limited rotatable bonds (Nrot=1) reduce entropic penalty in FBDD. • ≥98% purity, shipped globally under cold storage.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1257293-78-9
Cat. No. B594524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)propan-2-ol
CAS1257293-78-9
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCC(C)(C1CNC1)O
InChIInChI=1S/C6H13NO/c1-6(2,8)5-3-7-4-5/h5,7-8H,3-4H2,1-2H3
InChIKeyALDIUUDTUYLMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)propan-2-ol: Azetidine Building Block for Medicinal Chemistry


2-(Azetidin-3-yl)propan-2-ol (CAS 1257293-78-9), with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol, is a heterocyclic building block featuring a four-membered saturated azetidine ring directly substituted at the 3-position with a tertiary alcohol group . Its structural attributes, including a computed topological polar surface area (TPSA) of 32.26 Ų, a calculated LogP of -0.0233, and a carbon bond saturation (Fsp3) of 1, position it as a compact, highly saturated, sp³-rich scaffold for medicinal chemistry applications [1].

Med Chem Scaffold
Fully saturated sp³-rich azetidine core supports scaffold hopping from planar aromatics
Aqueous Compatibility
Reported low lipophilicity profile may support aqueous formulation and reduced non-specific binding
Pre-Organized Fragment
Conformationally restrained with dual H-bond capacity for ligand design workflows

2-(Azetidin-3-yl)propan-2-ol: Unmatched by Azetidine Analogs


The specific substitution pattern of 2-(Azetidin-3-yl)propan-2-ol—a gem-dimethyl tertiary alcohol on an unsubstituted azetidine ring—generates a unique spatial and electronic profile that is not replicated by other azetidine derivatives. Its high Fsp3 (1.0) maximizes three-dimensionality for improved target selectivity and solubility, while its extremely low calculated LogP (-0.0233) enhances aqueous compatibility [1]. Generic substitution with other azetidine analogs, such as 3-(Azetidin-1-yl)propan-1-ol (CAS 925903-31-7) or the hydrochloride salt form (CAS 1357923-33-1) , will alter critical molecular properties including hydrogen bonding capacity (HBD count of 2 vs. 3 for the salt) and rotatable bond count, which directly impacts molecular recognition and pharmacokinetic profiles.

Risk Dimension
Target
Substitute May Shift
H-Bond Donor Profile
Dual HBD (azetidine NH + tertiary OH)
Ether-linked or mono-hydroxyl analogs alter HBD count and recognition
Conformational Flexibility
Restricted rotation (gem-dimethyl directly on ring)
Alkyl-linked analogs introduce additional rotatable bonds and entropic penalty
Lipophilicity & Solubility
Low calculated LogP from azetidine core
Piperidine or salt-form analogs shift lipophilicity and may alter solubility profile

2-(Azetidin-3-yl)propan-2-ol: Quantitative Evidence


Aqueous Solubility vs. Piperidine Analogs

2-(Azetidin-3-yl)propan-2-ol exhibits a calculated LogP of -0.0233, which is significantly lower than the LogP range typically observed for piperidine-based analogs (LogP ~0.5 to 1.5). This low lipophilicity is a direct consequence of its azetidine core and hydrophilic tertiary alcohol, correlating with improved aqueous solubility and reduced non-specific binding . While the hydrochloride salt (CAS 1357923-33-1) is known to further enhance solubility, the free base form of 2-(Azetidin-3-yl)propan-2-ol maintains a favorable LogP for aqueous formulations .

Aqueous Solubility Context
Class-level inference
LogP −0.0233
vs piperidine analogs LogP ~0.5–1.5
Reported lower lipophilicity context
Computed value; experimental validation advised
Medicinal Chemistry Drug Discovery Physicochemical Properties

High sp³ Fraction and Target Selectivity

The target compound possesses an Fsp3 value (fraction of sp³-hybridized carbons) of 1.0, which is the theoretical maximum for an organic molecule. This contrasts with aromatic heterocycles like pyridine (Fsp3 = 0.0) and piperidine (Fsp3 = 0.83). High Fsp3 is associated with increased three-dimensionality, leading to improved target selectivity, better physicochemical properties, and higher clinical success rates [1][2]. The saturated azetidine ring combined with the gem-dimethyl group creates a unique spatial arrangement that can be exploited for scaffold hopping from planar aromatic systems.

sp³ Fraction (Fsp3)
Class-level inference
Fsp3 = 1.0
vs pyridine 0.0 / piperidine 0.83
Maximum saturation scaffold context
Correlates with 3D character; target-dependent
Medicinal Chemistry Chemical Biology Scaffold Hopping

Hydrogen Bonding Capacity vs. Ether-Linked Analogs

The target compound possesses two hydrogen bond donors (HBD = 2) and two hydrogen bond acceptors (HBA = 2), as confirmed by computational data from multiple sources . This profile differs from structurally similar ether-linked analogs, such as 3-(Azetidin-1-yl)propan-1-ol (CAS 925903-31-7), which has only one hydroxyl group and thus a different HBD/HBA ratio. The presence of both a secondary amine (azetidine NH) and a tertiary alcohol enables dual-directional hydrogen bonding networks, which can be leveraged for specific interactions with biological targets or for crystal engineering applications.

H-Bond Donor Capacity
Cross-study comparable
HBD = 2
vs ether-linked analogs HBD = 1
Supports dual-directional H-bond networks
Computed from structure; assay context review
Molecular Recognition Crystal Engineering Ligand Design

Conformational Restraint by Limited Rotatable Bonds

The compound exhibits only one rotatable bond (Nrot = 1), as verified by cheminformatic analysis . This limited conformational flexibility contrasts with linear alkyl-linked analogs like 3-(Azetidin-1-yl)propan-1-ol, which has three rotatable bonds. Conformational restraint is a desirable feature in drug design, as it reduces the entropic penalty upon target binding and can improve ligand efficiency metrics. The rigid structure of 2-(Azetidin-3-yl)propan-2-ol, with the tertiary alcohol directly attached to the azetidine ring, presents a pre-organized binding conformation.

Conformational Restraint
Cross-study comparable
Nrot = 1
vs alkyl-linked analogs Nrot = 3
Reported pre-organized binding context
May support ligand efficiency; binding assay review
Conformational Analysis Molecular Modeling Ligand Efficiency

Purity and Storage for Reproducible Synthesis

Commercial sources report a purity of ≥95% to ≥98% for 2-(Azetidin-3-yl)propan-2-ol . The compound requires refrigerated storage and sealed, dry conditions at 2-8°C to maintain stability . These specifications ensure batch-to-batch consistency for synthetic applications. In contrast, the hydrochloride salt (CAS 1357923-33-1) is typically offered at 95-96% purity . The high purity and defined storage conditions for the free base form are critical for reproducible outcomes in multi-step syntheses and for minimizing side reactions in sensitive chemical transformations.

Purity & Storage
Supporting evidence
≥95–98% purity
Storage: 2–8°C, sealed, dry
Supports batch-to-batch reproducibility
Vendor specification; independent verification advised
Chemical Synthesis Process Chemistry Quality Control

2-(Azetidin-3-yl)propan-2-ol: Research & Industrial Applications


Scaffold Hopping to Saturated Heterocycles in Kinase Inhibitors

Leverage the high Fsp3 (1.0) and low LogP (-0.0233) of 2-(Azetidin-3-yl)propan-2-ol to replace planar aromatic or partially saturated heterocycles in kinase inhibitor scaffolds . The combination of a highly saturated azetidine core with a gem-dimethyl tertiary alcohol provides a distinct spatial and electronic profile that can improve target selectivity and solubility. This approach is particularly valuable for overcoming resistance mutations in kinases such as EGFR, where saturated azetidine-containing inhibitors have demonstrated improved cellular activity and ADME-PK properties [1].

CNS Drug Discovery: BBB Penetration Optimization

Utilize the low calculated LogP (-0.0233) and compact size of 2-(Azetidin-3-yl)propan-2-ol as a building block for CNS-penetrant compounds . The sp³-rich nature of the scaffold aligns with design principles for improving metabolic stability and reducing efflux pump susceptibility. This scaffold is suitable for constructing mGluR2 PAMs or other CNS-targeted agents where balanced lipophilicity and high saturation are critical for achieving adequate brain exposure [1].

Conformationally Restrained Ligands for Fragment-Based Drug Discovery

Exploit the limited conformational flexibility (Nrot = 1) and dual hydrogen bonding capacity (HBD = 2, HBA = 2) of 2-(Azetidin-3-yl)propan-2-ol as a pre-organized fragment for FBDD campaigns [1]. The rigid structure reduces entropic penalties upon binding, potentially improving ligand efficiency and hit-to-lead progression. This scaffold is amenable to rapid SAR exploration due to its high commercial purity (≥98%) and defined storage conditions, ensuring reproducibility across fragment libraries .

Chiral Ligand Synthesis for Asymmetric Catalysis

Employ the chiral center at the azetidine 3-position of 2-(Azetidin-3-yl)propan-2-ol as a versatile starting point for developing novel chiral ligands . The rigid azetidine ring provides a well-defined chiral environment, while the tertiary alcohol can serve as a coordinating group or be further functionalized. This application is supported by the compound's high purity (≥95%) and the availability of reliable synthetic protocols, making it suitable for ligand optimization and screening [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
sp³-rich saturated scaffold profile
Target selectivity and solubility endpoint review
CNS probe development studies
Low lipophilicity, compact saturated core
Brain exposure model review
Fragment-based ligand discovery
Conformational restraint and dual H-bond profile
Ligand efficiency metric review
Chiral ligand development studies
Rigid azetidine chiral center
Stereochemical control and catalytic screening

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